N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine
Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are bicyclic ring systems that consist of a 1,3-thiazole ring fused to a benzene ring
Mechanism of Action
- However, we can explore related benzothiazole compounds to gain insights. For instance, recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These derivatives exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) .
- However, benzothiazole derivatives have been synthesized using various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 5,6-dimethyl-1,3-benzothiazole with guanidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, reflux conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting photophysical and catalytic properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Its ability to inhibit specific enzymes makes it a valuable target for drug development.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of other complex organic molecules. It can also be employed in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Benzothiazole: The parent compound of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine, which lacks the guanidine group.
2-Aminobenzothiazole: A similar compound with an amino group instead of the guanidine group.
5,6-Dimethylbenzothiazole: A compound with similar structural features but without the guanidine moiety.
Uniqueness: this compound is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
2-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-5-3-7-8(4-6(5)2)15-10(13-7)14-9(11)12/h3-4H,1-2H3,(H4,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQKCUSLNFSIOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252311 | |
Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-30-9 | |
Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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